molecular formula C13H14BrF2NO B6293945 4-Bromo-N-cyclohexyl-2,5-difluorobenzamide CAS No. 2379322-14-0

4-Bromo-N-cyclohexyl-2,5-difluorobenzamide

Cat. No. B6293945
CAS RN: 2379322-14-0
M. Wt: 318.16 g/mol
InChI Key: LMVXVIQYDKJBAY-UHFFFAOYSA-N
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Description

“4-Bromo-N-cyclohexyl-2,5-difluorobenzamide” is a chemical compound with the CAS Number: 2379322-14-0 . It has a molecular weight of 318.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C13H14BrF2NO/c14-10-7-11(15)9(6-12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

4-BCH-2,5-DFB has a wide range of applications in scientific research. It has been used as a fluorescent probe in the study of biological systems, as a ligand for metal complexes in catalysis, and as a catalyst in organic reactions. Additionally, it has been used in the study of protein-protein interactions and in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-BCH-2,5-DFB depends on its application. In the case of its use as a fluorescent probe, it binds to specific proteins in biological systems, resulting in a change in its fluorescence. This change can then be used to study the structure and function of the proteins. As a ligand for metal complexes, 4-BCH-2,5-DFB binds to the metal, allowing it to catalyze organic reactions. As a catalyst in organic reactions, it binds to the substrate, allowing it to be activated and undergo a chemical transformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCH-2,5-DFB depend on its application. In the case of its use as a fluorescent probe, it binds to specific proteins in biological systems, resulting in a change in its fluorescence. This change can then be used to study the structure and function of the proteins. As a ligand for metal complexes, 4-BCH-2,5-DFB binds to the metal, allowing it to catalyze organic reactions. As a catalyst in organic reactions, it binds to the substrate, allowing it to be activated and undergo a chemical transformation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-BCH-2,5-DFB in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Its low cost makes it an attractive option for research, and its ease of synthesis makes it a convenient compound to work with. Additionally, its wide range of applications makes it a versatile compound that can be used in a variety of experiments.
The main limitation of 4-BCH-2,5-DFB is its stability. It is a relatively unstable compound, and its structure can be easily altered by light and heat. Additionally, it has a low solubility in water, making it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-BCH-2,5-DFB. These include the development of new fluorescent probes for the study of biological systems, the use of metal complexes for catalysis, and the use of the compound as a catalyst in organic reactions. Additionally, 4-BCH-2,5-DFB could be used in the development of new drugs, as well as in the study of protein-protein interactions. Finally, further research could be conducted to improve the stability of the compound, as well as its solubility in aqueous solutions.

Synthesis Methods

4-BCH-2,5-DFB can be synthesized using a variety of methods. The most common method is a nucleophilic aromatic substitution reaction, in which 4-bromobenzamide is reacted with a cyclohexyl-2,5-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous conditions, and the product is isolated by column chromatography.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-bromo-N-cyclohexyl-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO/c14-10-7-11(15)9(6-12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXVIQYDKJBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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